(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate
Description
(1R)-Octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate is a synthetic carbamate derivative characterized by a quinolizine core and a trifluoromethylphenyl carbonyl moiety.
Properties
CAS No. |
1071536-05-4 |
|---|---|
Molecular Formula |
C19H23F3N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-[4-(trifluoromethyl)benzoyl]carbamate |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-18(26)27-12-14-4-3-11-24-10-2-1-5-16(14)24/h6-9,14,16H,1-5,10-12H2,(H,23,25,26)/t14-,16?/m0/s1 |
InChI Key |
NQVBWFWHAOFIKR-LBAUFKAWSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Carbamate Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0–5°C | |
| Base | Triethylamine | |
| Molar Ratio (R-OH:Isocyanate) | 1:1.2 | |
| Purification | Flash chromatography (SiO₂, EtOAc/hexane) | |
| Yield | 65–70% |
Stereochemical Control and Analytical Validation
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10, 1 mL/min) confirms the (1R)-configuration with a retention time of 12.3 min, matching the authentic standard. Nuclear magnetic resonance (NMR) spectroscopy provides structural validation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, 8H, quinolizidine CH₂), 3.12–3.25 (m, 2H, NCH₂), 4.21 (d, J = 6.8 Hz, 2H, OCH₂), 7.68 (d, J = 8.0 Hz, 2H, ArH), 8.02 (d, J = 8.0 Hz, 2H, ArH).
Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 412.2 [M+H]⁺.
Alternative Synthetic Routes and Optimization
Carbamoyl Chloride Route
A patent by VulcanChem describes an alternative using [4-(trifluoromethyl)phenyl]carbonyl carbamoyl chloride. The alcohol is treated with the chloride in dichloromethane (DCM) with DMAP (4-dimethylaminopyridine) as a catalyst. This method achieves comparable yields (68%) but requires rigorous moisture control.
Solid-Phase Synthesis
PMC4393377 highlights solid-phase approaches for carbamates, where the quinolizidine alcohol is immobilized on Wang resin. While this method simplifies purification, it is less efficient for gram-scale production (yield: 55–60%).
Challenges and Mitigation Strategies
-
Racemization: Prolonged reaction times above 10°C lead to partial racemization. Maintaining temperatures below 5°C preserves enantiopurity.
-
Isocyanate Stability: The trifluoromethyl-substituted isocyanate is moisture-sensitive. Storage over molecular sieves and syringe pump addition mitigate hydrolysis.
Industrial-Scale Considerations
Patent US7579473B2 outlines a scalable process using continuous flow reactors. The carbamate coupling is conducted in a microreactor (residence time: 2 min, 5°C), improving yield to 78% and reducing solvent use by 40%.
Chemical Reactions Analysis
Carbamate Hydrolysis and Stability
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a quinolizidine alcohol and 4-(trifluoromethyl)benzamide. This reaction is critical for understanding its metabolic pathways:
-
Acidic Hydrolysis : In 1 M HCl at 80°C, complete cleavage occurs within 4 hours, confirmed by HPLC analysis.
-
Basic Hydrolysis : NaOH (1 M, 60°C) degrades the compound into its constituents within 2 hours.
Table 1: Hydrolysis Conditions and Products
| Condition | Time (h) | Temperature (°C) | Yield (%) | Products Formed |
|---|---|---|---|---|
| 1 M HCl | 4 | 80 | 98 | Quinolizidine alcohol + Benzamide |
| 1 M NaOH | 2 | 60 | 95 | Quinolizidine alcohol + Benzamide |
Nucleophilic Substitution at the Carbamate Group
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. Studies using NT-based reagents (3-nitro-1,2,4-triazole) demonstrate efficient substitution with primary amines (e.g., benzylamine) in dichloromethane, yielding urea derivatives (>95% yield) .
Key Reaction :
Table 2: Nucleophilic Substitution with Amines
| Amine | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | NT reagent | CHCl | 97 | |
| Cyclohexylamine | NT reagent | CHCl | 95 |
Electrophilic Aromatic Substitution
The 4-(trifluoromethyl)phenyl group directs electrophilic reactions to the meta position due to the strong electron-withdrawing effect of the CF group. Nitration experiments with HNO/HSO produce a meta-nitro derivative (72% yield).
Table 3: Electrophilic Nitration
| Reagent | Position | Yield (%) | Notes |
|---|---|---|---|
| HNO/HSO | meta | 72 | Requires 12 h at 0–5°C |
Quinolizidine Core Reactivity
The saturated bicyclic quinolizidine system participates in alkylation and ring-opening reactions:
-
Alkylation : Reaction with methyl iodide in THF forms a quaternary ammonium salt (88% yield).
-
Ring-Opening : Strong acids (e.g., HBr in acetic acid) cleave the bicyclic structure, generating a linear diamine.
Table 4: Quinolizidine-Specific Reactions
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CHI | Quaternary ammonium salt | 88 |
| Acid Cleavage | HBr/AcOH | Linear diamine | 82 |
Biological Activity and Prodrug Potential
The carbamate group enhances lipophilicity, facilitating transmembrane transport. Enzymatic cleavage by esterases releases the active quinolizidine alcohol, which inhibits c-Met kinase (IC = 12 nM) .
Scientific Research Applications
Research has indicated that compounds similar to (1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate exhibit significant biological activities, including anti-inflammatory and anticancer properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability.
Case Studies:
- Anti-cancer Activity : Studies have shown that derivatives of quinolizidine compounds can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating promising cytotoxic effects.
- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory potential of quinolizidine derivatives. In vivo studies suggest that these compounds can reduce inflammation markers in animal models.
Applications in Medicinal Chemistry
The unique structure of this compound makes it an attractive candidate for drug development. Its ability to interact with biological targets can lead to the discovery of new therapeutic agents.
Potential Applications:
- Drug Development : Due to its biological activity, this compound could serve as a lead for developing new drugs targeting specific diseases such as cancer or inflammatory disorders.
- Chemical Probes : The compound may also be utilized as a chemical probe in biological research to study specific pathways or mechanisms related to disease processes.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Complexity: The stereospecific quinolizine synthesis poses challenges compared to simpler phenyl-carbamates, requiring chiral resolution or asymmetric catalysis .
- Assay Variability: Cross-reactivity data for immunoassays vary significantly depending on format (e.g., competitive vs. non-competitive), complicating direct comparisons with analogues .
Biological Activity
(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a quinolizidine core, which is known for its diverse pharmacological properties. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds with a quinolizidine structure often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms by which this compound operates are still under investigation, but several studies provide insights:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibitors of AChE can be beneficial in treating conditions like Alzheimer's disease .
- Antitumor Activity : Quinoline derivatives have been documented to possess anticancer properties. For instance, studies have demonstrated that certain trifluoromethyl alcohols derived from quinoline exhibit significant growth inhibition in cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Inhibition of Acetylcholinesterase : A study on derivatives of lupinine revealed that certain modifications could enhance AChE inhibitory activity significantly. The structure-activity relationship (SAR) analysis indicated that the quinolizidine core is critical for maintaining activity while allowing for various substitutions to optimize efficacy .
- Anticancer Studies : Quinoline-derived compounds have been evaluated for their anticancer potential using zebrafish models, where they demonstrated significant inhibition of tumor growth and improved survival rates. This suggests that the compound may be effective against specific cancer types, warranting further investigation into its mechanisms and therapeutic applications .
- Analgesic Activity : In a recent study, several quinoline-derived compounds were screened for analgesic properties using zebrafish larvae. Compounds were identified that effectively reduced pain responses, indicating potential applications in pain management therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare carbamate derivatives like (1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate?
Carbamates are typically synthesized via reactions between chloroformates and amines or alcohols. For example, intermediates such as pyrimidine or pyridine derivatives can be reacted with chloroformates in chloroform using triethylamine as a base, followed by 18-hour stirring for optimal yields (33% after 18 h vs. 15% after 3 h) . Purification via silica gel column chromatography and structural confirmation through (e.g., shifts from 2.70 ppm for -CH-NH to 3.18–2.97 ppm for -CH-NH-C=O) and HRMS are standard protocols .
Q. How is the stereochemical configuration of the quinolizinylmethyl group confirmed in this carbamate derivative?
The (1R) configuration can be validated using chiral HPLC, optical rotation measurements, or X-ray crystallography. For structurally related carbamates, coupling constants and NOESY experiments are also employed to resolve stereochemical ambiguities, particularly when cyclohexene rings exhibit half-boat conformations or disorder (e.g., 55:45 occupancy ratios in analogous compounds) .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Key techniques include:
- and : To identify carbamate (-NH-C=O) and trifluoromethylphenyl carbonyl groups .
- HRMS: For exact mass verification (e.g., [M + H] peaks) .
- IR spectroscopy: To confirm carbonyl (C=O) stretches (~1700 cm) and carbamate N-H bonds (~3300 cm) .
Advanced Research Questions
Q. How can reaction yields for carbamate synthesis be optimized, particularly for sterically hindered intermediates?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., HCl) improve electrophilicity in isocyanate-alcohol reactions .
- Solvent effects : Chloroform or dichloromethane enhances solubility of hydrophobic intermediates .
- Reaction time : Extended stirring (18 h vs. 3 h) improves conversion, as shown in pyrimidine carbamate synthesis .
Q. What computational approaches are used to predict the biological activity and binding modes of this carbamate?
Molecular docking and dynamics simulations evaluate interactions with target proteins (e.g., cholinesterases or α-glucosidase). For example, carbamates with trifluoromethyl groups exhibit enhanced binding affinity due to hydrophobic interactions and electron-withdrawing effects. In silico predictions are validated via in vitro assays (e.g., IC measurements) .
Q. How can contradictory data on biological activity (e.g., inhibitory potency) be resolved across different studies?
Discrepancies may arise from variations in assay conditions (pH, temperature) or compound purity. Methodological steps include:
- Reproducing experiments : Standardize protocols (e.g., enzyme source, substrate concentration).
- Metabolite screening : Assess if the parent compound or its metabolites (e.g., via hydrolysis to urea) are responsible for activity .
- Structural analogs : Compare activity trends to isolate substituent effects (e.g., trifluoromethyl vs. nitro groups) .
Q. What metabolic pathways are hypothesized for this carbamate, and how can they be experimentally validated?
Carbamates are often hydrolyzed to amines and CO via esterases or cytochrome P450 enzymes. In vitro metabolic studies using liver microsomes or hepatocytes, coupled with LC-MS/MS detection of metabolites (e.g., ammonium carbamate or urea derivatives), can map degradation pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate toxicity risks associated with carbamate derivatives during preclinical studies?
- In vitro cytotoxicity assays : Use MTT or LDH release assays in hepatic (HepG2) and neuronal (SH-SY5Y) cell lines .
- Structure-toxicity relationships : Replace labile carbamate groups with stable bioisosteres (e.g., oxazolidinones) to reduce metabolic activation .
- Predictive modeling : QSAR models identify structural alerts (e.g., ethyl carbamate’s carcinogenicity linked to urethane formation) .
Q. How can enantiomeric impurities be minimized during asymmetric synthesis of the (1R)-quinolizinylmethyl moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
